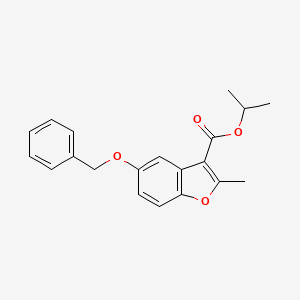

Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a benzyloxy group at the 5-position, a methyl group at the 2-position, and a propan-2-yl ester at the 3-position of the benzofuran core. Benzofuran derivatives are widely studied for their diverse biological activities and structural versatility in medicinal chemistry. This compound’s benzyloxy substituent contributes to its lipophilicity and steric bulk, which may influence its pharmacokinetic properties and binding interactions .

Properties

IUPAC Name |

propan-2-yl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)23-20(21)19-14(3)24-18-10-9-16(11-17(18)19)22-12-15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLNUVGBVFIMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a suitable base.

Esterification: The carboxylic acid group on the benzofuran core can be esterified using isopropyl alcohol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Deprotection of the Benzyloxy Group

The benzyloxy group at position 5 can be cleaved under catalytic hydrogenation or acidic conditions to yield the corresponding phenol derivative.

The deprotected phenol (CID 779312) is a versatile intermediate for further functionalization, such as O-alkylation or acylations .

Ester Hydrolysis and Transesterification

The isopropyl ester undergoes hydrolysis under basic or acidic conditions, or transesterification with alcohols.

The carboxylic acid derivative is pivotal for amide or anhydride synthesis .

Electrophilic Aromatic Substitution

The electron-rich benzofuran core undergoes electrophilic substitution, primarily at the 4- and 6-positions due to directing effects of the methyl and ether groups.

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using strong hydride donors.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, THF, 0°C to reflux | 3-(Hydroxymethyl)-5-(benzyloxy)-2-methylbenzofuran | 85–90% |

Photochemical Reactivity

While not directly studied for this compound, structurally similar benzofuran esters undergo photochemical reactions:

Cross-Coupling Reactions

The benzofuran scaffold supports Pd-catalyzed couplings if halogenated derivatives are synthesized first.

| Reaction Type | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | 5-(Benzyloxy)-2-methyl-6-aryl-1-benzofuran-3-carboxylate | Requires prior bromination at position 6. |

Oxidation Reactions

| Reagents/Conditions | Product | Outcome | Reference |

|---|---|---|---|

| KMnO₄, H₂O, Δ | 5-(Benzyloxy)-2-methyl-1-benzofuran-3,4-dione | Ring oxidation to quinone form. |

Scientific Research Applications

Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance its binding affinity to certain molecular targets, while the ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Benzyloxy vs. Acetyloxy/Isobutyryloxy : The benzyloxy group in the target compound increases molecular weight and lipophilicity (logP ~3.5 estimated) compared to acetyloxy (logP ~1.5) or isobutyryloxy (logP ~2.8) analogs. This may enhance membrane permeability but reduce aqueous solubility .

Structural and Computational Insights

- Crystallography Tools : Structures of similar compounds (e.g., ’s ethyl ester) have been resolved using SHELX and ORTEP-3, highlighting the importance of crystallographic data in understanding conformational preferences .

- Noncovalent Interactions: Computational studies () suggest that substituents like benzyloxy participate in van der Waals and π-π stacking interactions, which are critical for molecular recognition in drug design .

Biological Activity

Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique molecular structure (C22H22O6) and a molecular weight of 382.41 g/mol, this compound belongs to the benzofuran class, which is known for various pharmacological properties. The presence of the benzyloxy group enhances its solubility and reactivity, making it an attractive candidate for further biological studies.

Chemical Structure and Properties

The compound features a benzofuran core with specific functional groups that influence its biological activity. The structural formula can be represented as follows:

The key functional groups include:

- Benzyloxy group : Enhances solubility.

- Carboxylate group : Involved in various chemical reactions.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

- Antiviral Activity : Potential interactions with viral replication pathways.

- Anti-inflammatory Properties : Modulation of inflammatory responses.

- Cytotoxic Effects : Preliminary evidence suggests cytotoxicity against certain cancer cell lines.

The biological activity of this compound may be attributed to its interaction with specific biological targets. Initial findings suggest that it may modulate pathways related to inflammation and viral replication. Further research involving molecular docking studies and in vitro assays is essential to elucidate these mechanisms.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table summarizes key features and biological activities of these analogs:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Isopropyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | C20H19BrO4 | Contains bromine; different substitution pattern | Antiviral potential |

| Isopropyl 5-(2-(benzyloxy)-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | C22H21BrO6 | Includes oxoethoxy group; enhanced reactivity | Antioxidant properties |

| Propan-2-yl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate | C22H21BrO6 | Similar structure with bromine; potential for increased activity | Antiviral activity |

This compound stands out due to its specific substitution pattern, which may confer unique biological activities not fully explored in its analogs.

Case Studies and Research Findings

Recent studies have begun to explore the biological effects of similar benzofuran derivatives. For example, research on BMBF , a related compound, demonstrated significant anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines. BMBF was found to suppress cell proliferation and migration by modulating the expression of proteins associated with epithelial–mesenchymal transition (EMT) .

Key Findings from BMBF Studies:

- Cytotoxicity : BMBF showed suppressed viability in Huh7 cells at concentrations above 5 μM.

- Migration Inhibition : Non-cytotoxic concentrations significantly inhibited cell migration.

- Protein Expression Modulation : BMBF altered the expression levels of E-cadherin, vimentin, Slug, and MMP9, which are critical in metastasis.

These findings suggest that this compound may exhibit similar anti-cancer properties warranting further investigation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate to improve yield and purity?

- Methodology :

- Step 1 : Start with cyclization of 2-hydroxybenzaldehyde derivatives with isopropyl bromide under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) .

- Step 2 : Introduce the benzyloxy group via nucleophilic substitution or Mitsunobu reaction, ensuring anhydrous conditions to avoid hydrolysis .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/petroleum ether) and confirm structures using H/C NMR .

- Key Variables : Reaction temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents.

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- Recommended Techniques :

- NMR Spectroscopy : H NMR (600 MHz) to identify aromatic protons and ester groups; C NMR for carbonyl and benzofuran ring carbons .

- Mass Spectrometry : HRMS (ESI) to confirm molecular ion peaks and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; TLC for reaction monitoring .

Q. How does the solubility profile of this compound influence its application in biological assays?

- Solvent Compatibility :

- Polar solvents (DMSO, methanol) : Suitable for in vitro assays (e.g., enzyme inhibition).

- Non-polar solvents (ethyl acetate) : Preferred for organic synthesis and crystallization .

- Challenges : Limited aqueous solubility may require formulation with surfactants (e.g., Tween-80) for cell-based studies .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of byproducts during cyclization steps?

- Mechanistic Insights :

- Byproduct 1 : Over-oxidation of the benzofuran ring (e.g., formation of quinones) due to excess KMnO₄ or CrO₃ .

- Byproduct 2 : Incomplete cyclization leading to open-chain intermediates; resolved by optimizing reaction time and catalyst (e.g., SeO₂ in dioxane) .

- Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in anti-inflammatory activity (IC₅₀ values) across studies:

- Approach 1 : Validate assay conditions (e.g., LPS-induced vs. TNF-α-induced inflammation models) .

- Approach 2 : Re-evaluate compound stability in buffer (pH 7.4, 37°C) to rule out hydrolysis artifacts .

- Table : Comparison of Reported IC₅₀ Values

| Study | Model | IC₅₀ (μM) | Notes |

|---|---|---|---|

| A (2023) | RAW 264.7 macrophages | 12.5 | LPS-induced NO production |

| B (2024) | THP-1 monocytes | 45.2 | TNF-α-induced IL-6 secretion |

Q. What in silico strategies predict the compound’s interaction with cytochrome P450 enzymes?

- Methodology :

- Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN) to identify binding poses .

- MD Simulations : AMBER force fields to assess binding stability (≥50 ns trajectories) .

- Key Findings : The benzyloxy group forms hydrophobic interactions with Phe-304, while the ester group hydrogen-bonds with Thr-309 .

Structural and Functional Comparisons

Q. How do substituents on the benzofuran ring modulate biological activity?

- SAR Analysis :

| Substituent | Position | Activity Trend |

|---|---|---|

| Benzyloxy | 5 | ↑ Anti-inflammatory (logP = 3.2) |

| Methyl | 2 | ↓ Cytotoxicity (HeLa cells) |

| Nitro | 5 | ↑ Reactivity but ↓ solubility |

- Conclusion : Electron-donating groups (e.g., benzyloxy) enhance target affinity, while bulky substituents reduce membrane permeability .

Experimental Design Considerations

Q. What controls are essential when testing this compound in enzyme inhibition assays?

- Critical Controls :

- Negative : Vehicle (DMSO ≤0.1%) and substrate-only wells.

- Positive : Known inhibitors (e.g., indomethacin for COX-2).

- Data Normalization : Express activity as % inhibition relative to controls, with triplicate measurements to calculate SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.